Basicity and Nucleophilicity vs. DIPEA: A Quantitative Trade-off for Reaction Design
Triethylamine (TEA) exhibits higher nucleophilicity and a slightly stronger basicity compared to its sterically hindered analog, diisopropylethylamine (DIPEA). In dimethyl sulfoxide, the pKa of the conjugate acid of TEA is 9.0, versus 8.5 for DIPEA . In aqueous systems, this difference is more pronounced, with pKa values of 10.72 for TEA and 11.44 for DIPEA [1]. The lower basicity and significant steric shielding of DIPEA's nitrogen atom render it a poor nucleophile, which is advantageous when nucleophilic side reactions are a concern [2].
| Evidence Dimension | Conjugate Acid pKa (Basicity) |
|---|---|
| Target Compound Data | pKa = 9.0 (DMSO); pKa = 10.72 (aqueous) |
| Comparator Or Baseline | DIPEA: pKa = 8.5 (DMSO); pKa = 11.44 (aqueous) |
| Quantified Difference | ΔpKa (TEA - DIPEA) = +0.5 in DMSO; ΔpKa = -0.72 in aqueous |
| Conditions | DMSO solvent; aqueous solution |
Why This Matters
The choice between TEA and DIPEA hinges on the required balance between base strength and nucleophilic selectivity, where TEA's higher nucleophilicity is preferred for reactions requiring direct amine participation, while DIPEA is selected to minimize undesired nucleophilic attack.
- [1] Balogh, G. T., et al. (2009). Table 2. Titration Results Sorted by Class and diff pKa′′a. PMC2664611. View Source
- [2] Wikipedia Contributors. (2005). Triéthylamine. Wikipédia. View Source
